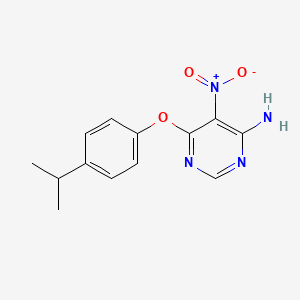![molecular formula C23H24N4O2 B2538428 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2190365-41-2](/img/structure/B2538428.png)
6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, as demonstrated in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate with an overall yield of 48% . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely include a cyclopropyl group attached to a dihydropyridazinone core, with a piperidinylmethyl group further linked to an isoquinoline-1-carbonyl moiety. The presence of these groups suggests a complex molecular architecture that could influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one are not detailed in the provided papers, the study of similar compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can offer insights into potential reactivity patterns, such as interactions with various reagents and conditions that could affect the cyclopropyl and quinoline components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, the melting and decomposition properties of a structurally similar compound were systematically studied, revealing the influence of ion strength, temperature, and pH on solubility . These findings could be relevant to the compound , suggesting that its solubility and stability might also be affected by similar factors.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Green Synthesis Approaches : Innovative synthesis methods have been explored for related compounds, emphasizing green chemistry principles. For example, a series of polyhydroquinoline derivatives was synthesized via ultrasonic irradiation, showcasing an eco-friendly approach to compound development with potential for broad applications in medicinal chemistry (Karad et al., 2015).
- Conformational Analysis : The study of tetrahydroisoquinoline and piperidine fused with new ring systems provided insights into their structural and conformational properties, contributing to a better understanding of their interactions at the molecular level (Zalán et al., 2006).
Biological Activity and Applications
- Antimicrobial and Antitubercular Activities : Compounds structurally similar to the one have shown promising antimicrobial and antitubercular activities. For instance, certain derivatives displayed notable efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting potential utility in treating infectious diseases (Sapariya et al., 2017).
- Synthetic Methodologies : Research has also focused on developing new synthetic routes to create fused isoquinolines, highlighting the versatility of these compounds in synthesizing diverse heterocyclic structures, which could be beneficial for various scientific applications (Awad et al., 2002).
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21-8-7-20(18-5-6-18)25-27(21)15-16-10-13-26(14-11-16)23(29)22-19-4-2-1-3-17(19)9-12-24-22/h1-4,7-9,12,16,18H,5-6,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXVUBHSXNWCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


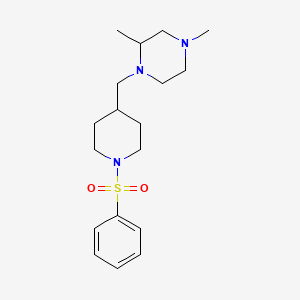
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
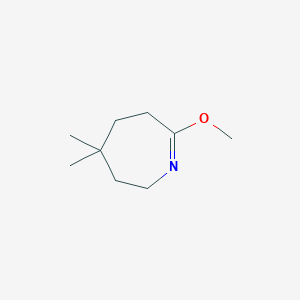
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)
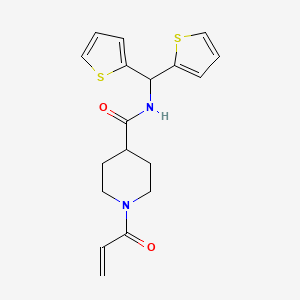
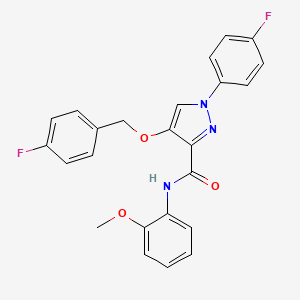
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

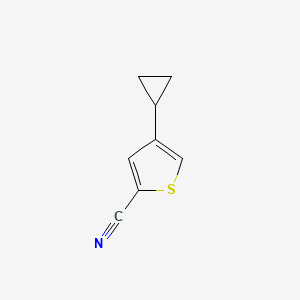
![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

